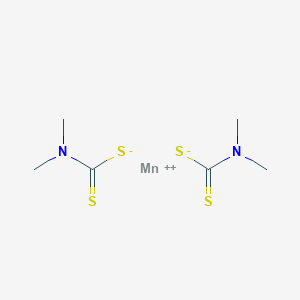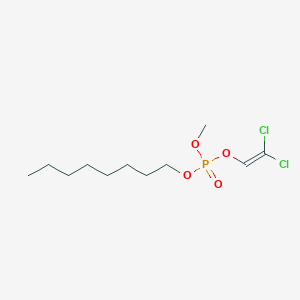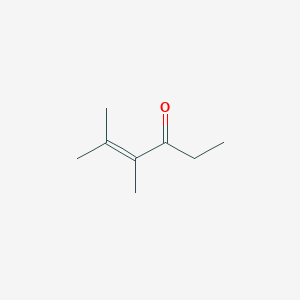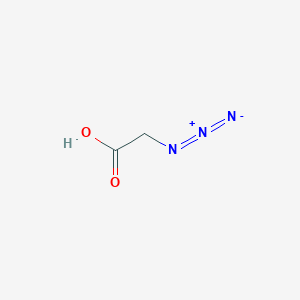
Manganese dimethyldithiocarbamate
Descripción general
Descripción
Manganese dimethyldithiocarbamate is a compound that involves manganese, a transition metal, and dimethyldithiocarbamate, an organosulfur anion . It is one of the simplest organic dithiocarbamates and is a component of various pesticides and rubber chemicals .
Synthesis Analysis
Dithiocarbamates, including Manganese dimethyldithiocarbamate, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The synthesis can be performed in either open or inert atmosphere at different Mn (II) to diethyldithiocarbamate molar ratios .Molecular Structure Analysis
The molecular structure of Manganese dimethyldithiocarbamate is based on the structure of dimethyldithiocarbamate, which is an organosulfur anion with the formula (CH3)2NCS2− .Chemical Reactions Analysis
Dithiocarbamates are compounds that are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . They are easy to prepare but require caution during their syntheses .Physical And Chemical Properties Analysis
Manganese, a component of Manganese dimethyldithiocarbamate, is a hard, gray metal that is frequently used in the production of steel . It has a molar mass of 54.94g/mol and is considered critical for human health .Aplicaciones Científicas De Investigación
1. Recovery of Low-Grade Cobalt and Nickel
A computational and experimental study by (He et al., 2019) demonstrated the effectiveness of Mn-DDTC in recovering low-grade cobalt and nickel from manganese-rich slag. The study found that Mn-DDTC could efficiently bind to metal ions, aiding in the extraction of cobalt and nickel.
2. Biomedical Applications
Research on manganese dioxide nanomaterials, which are closely related to Mn-DDTC, has shown potential in biomedical applications. (Chen et al., 2020) discussed the use of these nanomaterials as drug carriers in tumor therapy and in constructing multifunctional nano-platforms.
3. High-Performance Liquid Chromatographic Analysis
An investigation by (Brandšteterová et al., 1986) focused on the high-performance liquid chromatographic analysis of Mn-DDTC residues in agricultural products. This method enabled simple and quick control analysis of low concentrations of Mn-DDTC residues.
4. Nanoparticle Synthesis for Cancer Therapy
(Akhtar et al., 2019) explored the synthesis of manganese metallic nanoparticles, including Mn-DDTC, for biological and medical applications. The study highlighted their significant impact on cancer cell populations, indicating a potential role in cancer therapy.
5. Catalytic Ozonation in Water Treatment
In water treatment, Mn-DDTC has been utilized as a catalyst. (Sui et al., 2012) examined the use of carbon nanotube-supported manganese oxides, including Mn-DDTC, in the catalytic ozonation of ciprofloxacin in water.
6. Impact on Plant Water Uptake and Transpiration
Research by (Thorn & Minshall, 1964) demonstrated that Mn-DDTC affects water uptake, transpiration, and stomatal opening in plants. This highlights its potential use in agricultural research and plant physiology studies.
7. Manganese Sulfate Preparation
(Lin et al., 2016) discussed the preparation of manganese sulfate from low-grade ores using Mn-DDTC. The study emphasized the role of Mn-DDTC in enhancing the leaching efficiency of manganese.
8. Bioimaging and Cancer Therapy
A review by (Ruan & Qian, 2021) outlined the synthesis and applications of various manganese oxides and sulfides, including Mn-DDTC, for bioimaging and cancer therapy. The study highlighted their potential in creating toxic reactive oxygen species in tumor microenvironments.
9. Manganese Oxidizing Bacteria Research
Research into manganese oxidizing bacteria, as reported by (Zhang et al., 2019), explored the potential applications of Mn-DDTC. The study examined its role in Mn(II) oxidation and the generation of biogenic manganese oxides.
10. Removal of Metal Ions and Contaminants from Wastewater
(Islam et al., 2018) reviewed the use of manganese oxides, including Mn-DDTC, as effective adsorbents for metal ions and contaminants in wastewater treatment, highlighting their unique chemical and physical properties.
Safety And Hazards
Propiedades
IUPAC Name |
N,N-dimethylcarbamodithioate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Mn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQKVGNBPTEFO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12MnN2S4 | |
| Record name | MANGANESE, BIS(DIMETHYLCARBAMODITHIOATO-S,S')- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese dimethyldithiocarbamate | |
CAS RN |
15339-36-3 | |
| Record name | MANGANESE, BIS(DIMETHYLCARBAMODITHIOATO-S,S')- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Manam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15339-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese dimethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015339363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dimethyldithiocarbamato-S,S')manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE DIMETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT9169V230 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)






![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
